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An In-depth Technical Guide to the Physical Properties of Methyl 6-aminonicotinate

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Compound of Interest		
Compound Name:	Methyl 6-aminonicotinate	
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This technical guide provides a comprehensive overview of the physical properties of **Methyl 6-aminonicotinate**, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a summary of key physical data, detailed experimental protocols for property determination and synthesis, and visualizations of the associated workflows.

Core Physical and Chemical Properties

Methyl 6-aminonicotinate, also known as methyl 6-aminopyridine-3-carboxylate, is a white to light yellow crystalline solid.[1][2] It serves as a versatile building block in the synthesis of various pyridine derivatives, including histone deacetylase 3 (HDAC3) selective inhibitors and glucokinase activators.[2]

The quantitative physical and chemical properties of **Methyl 6-aminonicotinate** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
IUPAC Name	methyl 6-aminopyridine-3- carboxylate	[3]
CAS Number	36052-24-1	[1][4]
Molecular Formula	C7H8N2O2	[3][4]
Molecular Weight	152.15 g/mol	[3][4]
Melting Point	158-162 °C	[1][4][5][6][7]
154-156 °C	[2]	
Appearance	White to Light yellow to Light orange powder/crystal	[1][7]
Boiling Point (Predicted)	304.5 ± 22.0 °C	[1]
Density (Predicted)	1.238 ± 0.06 g/cm ³	[1]
Purity	>98.0% (GC)	[7]

Experimental Protocols

Detailed methodologies for the determination of the melting point and a common synthesis route for **Methyl 6-aminonicotinate** are provided below.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[8] The following protocol describes the standard method for determining the melting point range using a capillary-based apparatus (e.g., Mel-Temp or similar).

Materials and Equipment:

- Methyl 6-aminonicotinate sample
- Melting point apparatus (e.g., Mel-Temp, DigiMelt)

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- Glass capillary tubes (sealed at one end)
- Mortar and pestle (optional, for crushing crystals)
- Spatula
- Thermometer (calibrated)

Procedure:

- Sample Preparation: Place a small amount of the **Methyl 6-aminonicotinate** sample on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder using a spatula or mortar and pestle.[8]
- Loading the Capillary Tube: Push the open end of a capillary tube into the powdered sample.
 A small amount of the solid will enter the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[9] Repeat until the packed sample is 2-3 mm high.[8]
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the apparatus is at least 20°C below the expected melting point of the sample before starting.[8]
- Approximate Melting Point (Fast Run): Set the apparatus to heat at a rapid rate (e.g., 5-10°C per minute).[8] Observe the sample through the viewing lens. Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid. This provides an approximate melting range. Discard the used capillary tube.
- Accurate Melting Point (Slow Run): Allow the apparatus to cool to at least 20°C below the
 approximate melting point observed in the fast run.[8] Prepare a new sample in a fresh
 capillary tube and place it in the apparatus.
- Heating and Observation: Heat the sample, but once the temperature is about 15-20°C below the approximate melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate measurement as it ensures thermal equilibrium between the sample, the heating block, and the thermometer.



- Recording the Melting Range: Carefully observe the sample. Record two temperatures:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the last crystal of the solid melts completely.
- The melting point is reported as the range T₁ T₂. For pure **Methyl 6-aminonicotinate**, this range should be narrow and fall within the literature values (e.g., 158-162 °C).[1][4]

Methyl 6-aminonicotinate can be readily synthesized from 6-aminonicotinic acid through Fischer esterification.[2] This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of alcohol (methanol).

Materials and Reagents:

- 6-aminonicotinic acid
- Methanol (MeOH), anhydrous
- Concentrated Sulfuric Acid (H2SO4) or Hydrogen Chloride (HCl) gas
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Ethyl acetate (for extraction)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- · Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:



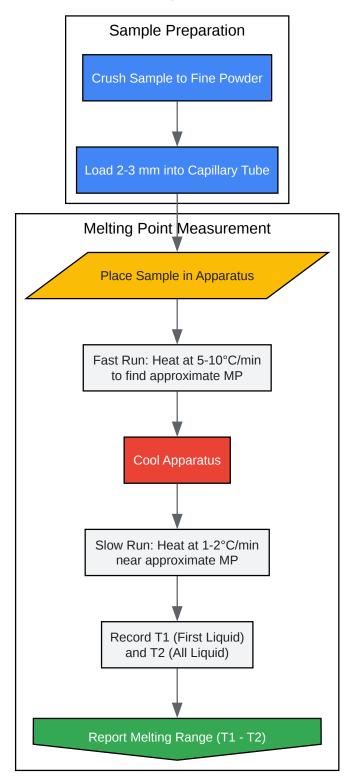
- Reaction Setup: To a round-bottom flask, add 6-aminonicotinic acid and an excess of methanol.[2]
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. Alternatively, methanol saturated with hydrogen chloride gas can be used.[2]
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours until the reaction is complete (completion can be monitored by Thin-Layer Chromatography, TLC).[2]
- Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[5]
- Neutralization: Add water to the resulting residue. Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH reaches approximately 8 and gas evolution ceases.[5]
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with ethyl acetate.[5]
- Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude **Methyl 6-aminonicotinate** as a solid.[5]
- Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.



Workflow for Melting Point Determination

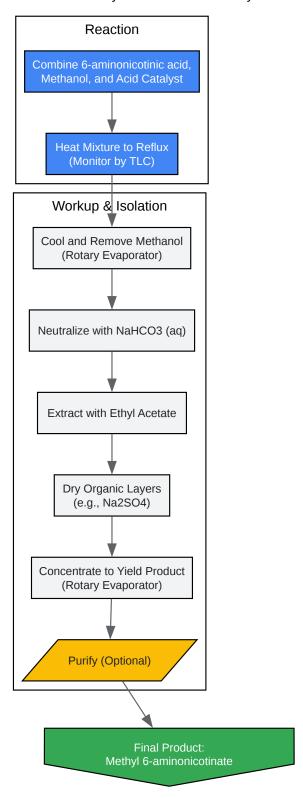


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Caption: General workflow for determining the melting point of a solid.



Workflow for Methyl 6-aminonicotinate Synthesis



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Caption: Workflow for synthesis via Fischer esterification.



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